

An In-depth Technical Guide to the Chemical Structure and Properties of Beauvericin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin is a cyclic hexadepsipeptide mycotoxin with a broad spectrum of biological activities, including insecticidal, antimicrobial, and anticancer properties. Produced by various fungal species, notably Beauveria bassiana and several Fusarium species, its unique chemical structure and ionophoric nature are central to its mechanism of action. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **beauvericin**. It includes detailed experimental protocols for its extraction, analysis, and biological evaluation, along with a summary of its effects on key cellular signaling pathways, to support further research and drug development efforts.

Chemical Structure and Identification

Beauvericin is a member of the enniatin family of antibiotics.[1][2] It is a cyclic hexadepsipeptide, meaning its structure is a ring composed of six alternating amino acid and hydroxy acid residues.[1][3] Specifically, it consists of three N-methyl-L-phenylalanyl residues and three D- α -hydroxyisovaleryl residues in a repeating sequence.[2][4]

The key identifiers and structural details of **Beauvericin** are summarized below:



| Identifier | Value | |
|-------------------|---|--|
| IUPAC Name | (3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl- 4,10,16-trimethyl-6,12,18-tris(propan-2- yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane- 2,5,8,11,14,17-hexone[5][6] | |
| Molecular Formula | C45H57N3O9[1][7] | |
| CAS Number | 26048-05-5[2][7] | |

Physicochemical Properties

Beauvericin presents as a white, needle-like crystalline solid.[1][3] Its physicochemical properties are critical for its handling, formulation, and biological activity.

| Property | Value | |
|---|---|--|
| Molecular Weight | 783.95 g/mol [8][9] | |
| Melting Point | 93-97 °C[1][3] | |
| UV Maximum Absorption (in Methanol) | 209-210 nm[1][3] | |
| Solubility | Soluble: Methanol, Ethanol, DMSO, Dimethylformamide, Chloroform, Diethyl ether (approx. 30 mg/mL in Ethanol and DMSO)[1][2] Slightly Soluble: Water[1] Aqueous Buffer (Ethanol:PBS pH 7.2, 1:2): Approx. 0.3 mg/mL[2] | |
| Octanol-Water Partition Coefficient (Log P) | 4.2 | |

Biological Properties and Activity

Beauvericin's most notable characteristic is its function as an ionophore, enabling it to form complexes with and transport alkali and alkaline earth metal ions (particularly Ca²⁺) across biological membranes.[1][2] This disruption of ion homeostasis is fundamental to its wideranging biological effects.



Antimicrobial Activity

Beauvericin exhibits activity against a range of microbes. It is particularly effective against Gram-positive bacteria and mycobacteria.[1][2]

| Organism | Activity (MIC/IC50) |
|----------------------------|--|
| Staphylococcus aureus | MIC: 3.91 μM[3][10] |
| Bacillus cereus | MIC: 3.12 μg/mL |
| Salmonella typhimurium | MIC: 6.25 μg/mL |
| Mycobacterium tuberculosis | MIC: 0.8–1.6 mg/mL |
| Plasmodium falciparum | IC50: 1.3–2.4 mg/mL |
| Candida parapsilosis | Synergistic antifungal activity with ketoconazole[1] |

Anticancer Activity

Beauvericin induces apoptosis in various cancer cell lines, making it a compound of interest for oncological research. Its primary mechanism involves increasing intracellular calcium levels, which triggers mitochondrial-dependent apoptotic pathways.[5][8]



| Cell Line | Activity (IC50) | Time |
|---------------------------|-------------------------------------|----------|
| CHO-K1 | 10.7 μΜ | 24h |
| 2.5 μΜ | 48h | |
| 2.2 μΜ | 72h | |
| HepG2 | 12.5 μΜ | - 24h |
| 7.01 μM | 48h | |
| 5.5 μΜ | 72h | _ |
| H4IIE Hepatoma Cells | IC₅₀ in low μM range | - |
| Human Leukemia (CCRF-CEM) | Dose-dependent apoptosis at 1-10 μM | 24h |

Key Cellular Signaling Pathways Affected by Beauvericin

Beauvericin's ionophoric activity initiates a cascade of events that modulate several critical signaling pathways, leading to its observed biological effects.

Calcium Signaling and Apoptosis Induction

The primary mechanism of **Beauvericin**-induced cytotoxicity is the disruption of calcium homeostasis. By transporting Ca²⁺ into the cytosol, it triggers the intrinsic apoptotic pathway.



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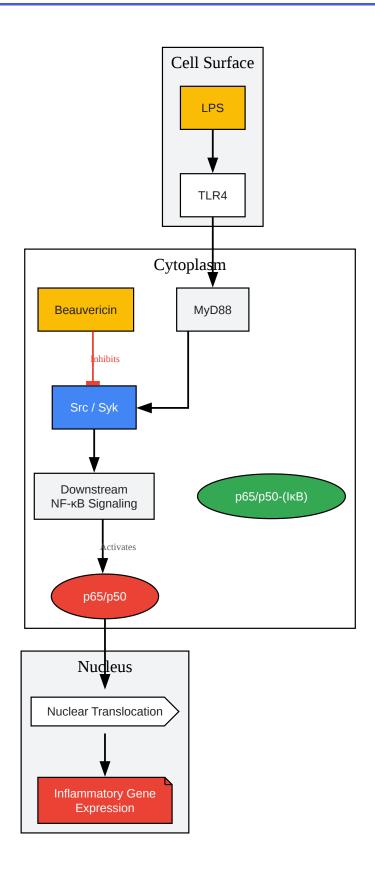
Beauvericin-induced intrinsic apoptosis pathway.



Modulation of MAPK and NF-κB Signaling

Beauvericin also influences key inflammatory and cell survival pathways. It generally inhibits the NF-κB pathway while showing variable effects on the MAPK pathway depending on the cell type. In macrophages, it has been shown to suppress NF-κB activation by targeting the upstream kinases Src and Syk.





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Inhibition of the NF-κB pathway by **Beauvericin**.



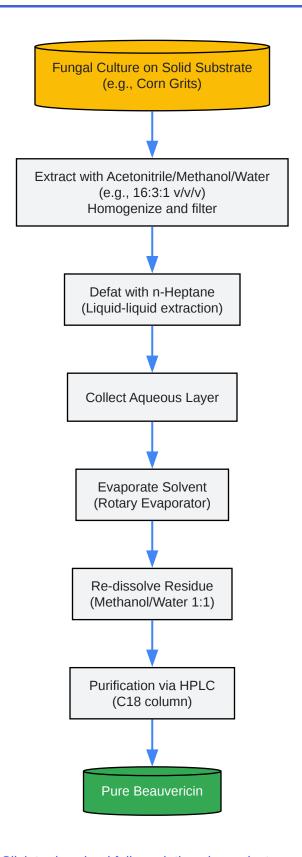
Experimental Protocols

The following protocols are generalized methodologies based on published research and are intended as a starting point for laboratory investigation.

Extraction and Purification of Beauvericin from Fungal Culture

This protocol describes a common method for extracting **Beauvericin** from a solid-state fungal culture.





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Workflow for **Beauvericin** extraction and purification.



Methodology:

- Culturing: Inoculate a suitable solid substrate (e.g., autoclaved corn grits) with a **Beauvericin**-producing fungal strain and incubate for 2-4 weeks.[4][11]
- Extraction: Submerge the colonized substrate in an extraction solvent (e.g., acetonitrile:methanol:water 16:3:1 v/v/v). Homogenize the mixture in a blender for 5 minutes.
 Filter the crude extract through Whatman No. 4 filter paper.[11]
- Defatting: Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction twice with an equal volume of n-heptane to remove lipids. Discard the upper heptane layer.
 [4]
- Concentration: Collect the lower aqueous layer and evaporate the solvent to near dryness using a rotary evaporator.[11]
- Solubilization: Re-dissolve the resulting residue in a mixture of methanol and water (1:1 v/v).
- Purification: Purify Beauvericin from the re-dissolved extract using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[12]

Analysis by HPLC-MS/MS

This protocol outlines a method for the quantitative analysis of **Beauvericin**.

Instrumentation and Conditions:

- HPLC System: Coupled to a tandem mass spectrometer (MS/MS).
- Column: C18 column (e.g., Waters BEH C18, 1.7 μm, 2.1 x 100 mm).[13]
- Mobile Phase A: Acetonitrile.[13]
- Mobile Phase B: 10 mM Ammonium Acetate in water.[13]
- Flow Rate: 0.3 mL/min.[13]



- Gradient: Start with 80% B, increase linearly to 100% A over 3 minutes, hold for 0.5 minutes, then return to initial conditions.[13]
- Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantifier and qualifier ion transitions should be optimized for **Beauvericin** (e.g., monitoring for the parent ion and specific fragment ions).[13]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of **Beauvericin** against bacteria.

Methodology:

- Prepare Stock Solution: Dissolve **Beauvericin** in DMSO to a high concentration (e.g., 500 μ M).[12]
- Prepare Inoculum: Culture bacteria in a suitable broth (e.g., Lysogeny Broth) to the mid-log phase. Dilute the culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).[12]
- Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the **Beauvericin** stock solution in the appropriate broth.[12][14]
- Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth, no **Beauvericin**) and a negative control (broth only).[14]
- Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.[14]
- Determine MIC: The MIC is the lowest concentration of Beauvericin that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring absorbance at 600 nm.[12]

Cytotoxicity Assessment using MTT Assay

This protocol measures the effect of **Beauvericin** on the viability of adherent cancer cells.



Methodology:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
- Treatment: Prepare serial dilutions of Beauvericin in the cell culture medium. Remove the old medium from the cells and add the Beauvericin-containing medium. Include untreated control wells.
- Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).[15]
- Add MTT Reagent: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]
- Solubilize Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Measure Absorbance: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.
- Calculate Viability: Express the absorbance of treated wells as a percentage of the absorbance of the untreated control wells to determine cell viability. Calculate the IC₅₀ value from the dose-response curve.[15]

Conclusion

Beauvericin is a structurally unique mycotoxin with potent and diverse biological activities. Its ability to act as a calcium ionophore is the cornerstone of its cytotoxic and antimicrobial effects, which are mediated through the modulation of critical cellular signaling pathways, including those governing apoptosis and inflammation. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of **Beauvericin** and to develop new applications in medicine and agriculture. Further in-vivo studies are warranted to fully elucidate its pharmacological profile and potential as a drug candidate.



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• To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Beauvericin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667859#chemical-structure-and-properties-of-beauvericin]

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